molecular formula C14H29NO3S2 B14155220 S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate CAS No. 21209-11-0

S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate

Cat. No.: B14155220
CAS No.: 21209-11-0
M. Wt: 323.5 g/mol
InChI Key: OMUUGIGUHKEFLG-RUXDESIVSA-N
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Description

S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is a complex organic compound characterized by its unique molecular structure This compound contains a cyclohexyl ring substituted with dimethyl groups, an aminoethyl chain, and a thiosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 2,4-dimethylcyclohexanone with butylamine to form an intermediate. This intermediate is then reacted with ethylene oxide to introduce the aminoethyl group. Finally, the thiosulfate group is introduced through a reaction with sodium thiosulfate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reactions typically occur in the presence of strong bases or acids, depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclohexyl and aminoethyl derivatives.

Scientific Research Applications

S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can interact with thiol groups in proteins, potentially altering their function. The aminoethyl chain may facilitate binding to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate: Similar structure but with a different position of the dimethyl groups.

    S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate: Contains a methoxyphenyl group instead of a cyclohexyl ring.

    S-2-((4-(2,5-Dimethylphenyl)butyl)amino)ethyl thiosulfate: Similar structure with a phenyl ring instead of a cyclohexyl ring.

Uniqueness

S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both aminoethyl and thiosulfate groups

Properties

CAS No.

21209-11-0

Molecular Formula

C14H29NO3S2

Molecular Weight

323.5 g/mol

IUPAC Name

4-[(1S)-2,4-dimethylcyclohexyl]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine

InChI

InChI=1S/C14H29NO3S2/c1-12-6-7-14(13(2)11-12)5-3-4-8-15-9-10-18-20(16,17)19/h12-15H,3-11H2,1-2H3,(H,16,17,19)/t12?,13?,14-/m0/s1

InChI Key

OMUUGIGUHKEFLG-RUXDESIVSA-N

Isomeric SMILES

CC1CC[C@@H](C(C1)C)CCCCNCCOS(=O)(=S)O

Canonical SMILES

CC1CCC(C(C1)C)CCCCNCCOS(=O)(=S)O

Origin of Product

United States

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